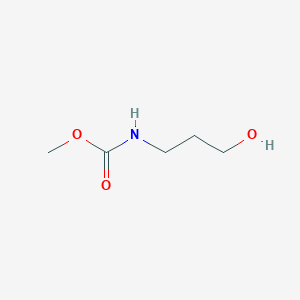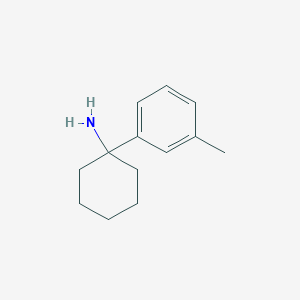
1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol is a heterocyclic organic compound that features a triazole ring, an amino group, and a hydroxyl group
Métodos De Preparación
The synthesis of 1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be achieved through several routes. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine used . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the molecule.
Aplicaciones Científicas De Investigación
1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition can disrupt metabolic pathways, leading to various biological effects.
Comparación Con Compuestos Similares
1-Amino-3-(1-ethyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be compared with other similar compounds, such as:
3-Amino-1,2,4-triazole: This compound also features a triazole ring and an amino group but lacks the hydroxyl group and the ethyl substituent.
1H-1,2,4-Triazole-3-carboxylic acid: This compound has a carboxyl group instead of the amino and hydroxyl groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C7H14N4O |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
1-amino-3-(2-ethyl-1,2,4-triazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H14N4O/c1-2-11-7(9-5-10-11)3-6(12)4-8/h5-6,12H,2-4,8H2,1H3 |
Clave InChI |
HEDYSFUCCQQGNY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)CC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


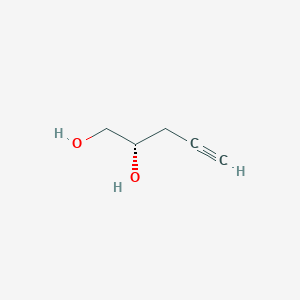
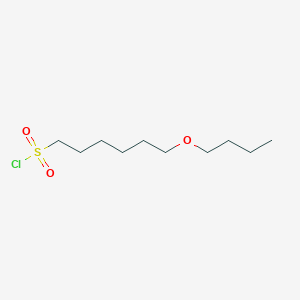
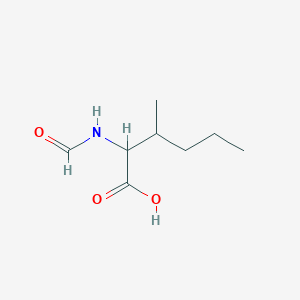
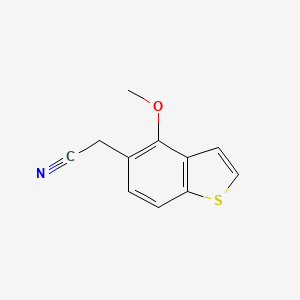
![O-[4-(Dimethylamino)butyl]hydroxylamine](/img/structure/B13567070.png)

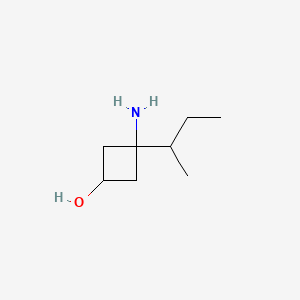
![4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid](/img/structure/B13567079.png)
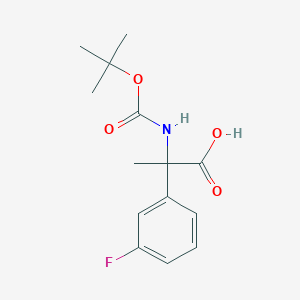
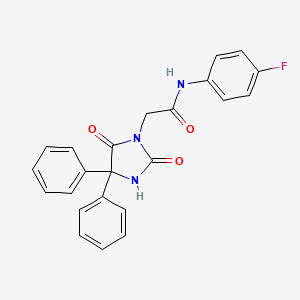
![1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B13567082.png)
